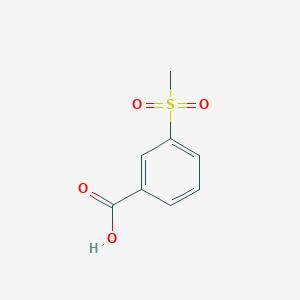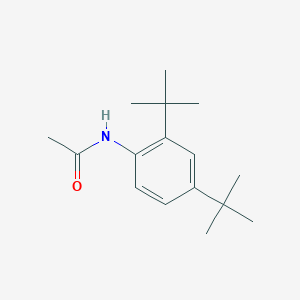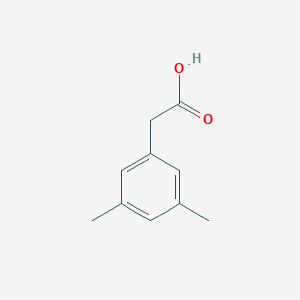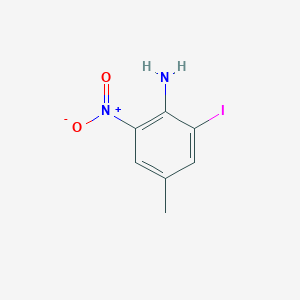
N-benzyl-3,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3,4-dichlorobenzamide, also known as prochloraz, is a synthetic fungicide that is widely used in agriculture to protect crops from fungal infections. It belongs to the chemical class of benzimidazoles and has a broad spectrum of activity against fungal pathogens. In recent years, there has been growing interest in the scientific community to study the synthesis, mechanism of action, and physiological effects of prochloraz.
Mecanismo De Acción
The mechanism of action of N-benzyl-3,4-dichlorobenzamide involves the inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal membrane integrity and ultimately results in fungal cell death.
Biochemical and Physiological Effects
Prochloraz has been shown to have a number of biochemical and physiological effects on fungal cells. It inhibits the growth of fungal hyphae, impairs spore germination, and reduces the production of fungal toxins. In addition, N-benzyl-3,4-dichlorobenzamide has been found to have a low toxicity to non-target organisms, making it a relatively safe fungicide for use in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Prochloraz has a number of advantages for use in laboratory experiments. It is readily available, has a long shelf-life, and is relatively inexpensive. However, there are also some limitations to its use. Prochloraz can be toxic to some cell types, and its effects may vary depending on the specific fungal species being studied.
Direcciones Futuras
There are many potential future directions for research on N-benzyl-3,4-dichlorobenzamide. One area of interest is the development of new formulations that can improve its efficacy and reduce its environmental impact. Another area of research is the study of N-benzyl-3,4-dichlorobenzamide's effects on non-target organisms, including beneficial insects and soil microbes. Finally, there is also interest in exploring the potential use of N-benzyl-3,4-dichlorobenzamide in the treatment of fungal infections in humans and animals.
Conclusion
In conclusion, N-benzyl-3,4-dichlorobenzamide is a synthetic fungicide that has been widely used in agriculture to protect crops from fungal infections. It has a broad spectrum of activity against fungal pathogens and has been extensively studied for its mechanism of action and physiological effects. While there are some limitations to its use, N-benzyl-3,4-dichlorobenzamide has many potential future directions for research, including the development of new formulations and the exploration of its potential use in human and animal health.
Métodos De Síntesis
The synthesis of N-benzyl-3,4-dichlorobenzamide involves the reaction of 3,4-dichloroaniline with benzyl chloride in the presence of a base, followed by the reaction with thiourea and sodium hydroxide to form the final product. The synthesis process is well-established and has been optimized for commercial production.
Aplicaciones Científicas De Investigación
Prochloraz has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal pathogens. It has been used to control fungal infections in crops such as cereals, fruits, vegetables, and ornamental plants. In addition, N-benzyl-3,4-dichlorobenzamide has also been studied for its potential use in the treatment of fungal infections in humans and animals.
Propiedades
Número CAS |
28394-01-6 |
|---|---|
Nombre del producto |
N-benzyl-3,4-dichlorobenzamide |
Fórmula molecular |
C14H11Cl2NO |
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
N-benzyl-3,4-dichlorobenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-7-6-11(8-13(12)16)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Clave InChI |
WNRUZDLCZDWZTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Otros números CAS |
28394-01-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



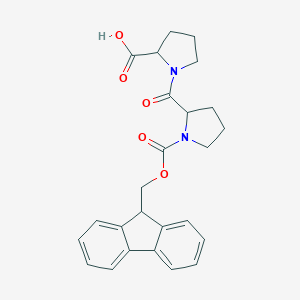



![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)


